molecular formula C17H15BrClN3O4 B10899072 2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

Cat. No.: B10899072
M. Wt: 440.7 g/mol
InChI Key: OZQIBTQHOBWOEO-AWQFTUOYSA-N
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Description

2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a hydrazone linkage, and a chlorinated phenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 3-chlorophenylhydrazine, followed by the reaction with an appropriate acylating agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the condensation and acylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine or amine derivatives.

    Substitution: The bromine and chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction can produce hydrazine or amine compounds, and substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly in research involving enzyme activity or protein interactions.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and aromatic rings allow the compound to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-CHLOROPHENYL)-2-OXOACETAMIDE
  • **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE
  • **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-2-OXOACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(3-CHLOROPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydrazone linkage, allows for unique interactions with molecular targets and provides opportunities for diverse chemical modifications.

Properties

Molecular Formula

C17H15BrClN3O4

Molecular Weight

440.7 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3-chlorophenyl)oxamide

InChI

InChI=1S/C17H15BrClN3O4/c1-25-14-8-15(26-2)13(18)6-10(14)9-20-22-17(24)16(23)21-12-5-3-4-11(19)7-12/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+

InChI Key

OZQIBTQHOBWOEO-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)Br)OC

Origin of Product

United States

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